molecular formula C12H14N2O2 B1361320 Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 81448-48-8

Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B1361320
CAS No.: 81448-48-8
M. Wt: 218.25 g/mol
InChI Key: CQNUHMHESISBRX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its potent activity against drug-resistant TB strains and its potential for further functionalization .

Properties

IUPAC Name

ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-4-16-12(15)11-9(3)13-10-7-8(2)5-6-14(10)11/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNUHMHESISBRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350546
Record name ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81448-48-8
Record name ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In this specific example of synthesis of ND-8454, a solution of 2-amino-4-picoline (10.0 g, 91.5 mmol) and ethyl-2-chloroacetoacetate (7.93 g, 45.8 mmol) were dissolved in 92 mL of 1,2-dimethoxyethane (DME) and heated for 36 h at reflux. The reaction mixture was filtered and solids (2-amino-4-picoline hydrochloride salt) was collected and washed with hexanes. The filtrate liquor was concentrated in vacuo and residue was dissolved in CH2Cl2 and washed with 5% acetic acid solution (2×) and brine. The organic phase was collected, dried over sodium sulfate (Na2SO4), filtered and then concentrated in vacuo. Crude material obtained was purified by silica gel column chromatography with a 20% ethyl acetate:CH2Cl2 solvent system to give 7.8 g (78%) of ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate as a tan solid. mp 59-61° C.; 1H NMR (300 MHz, CDCl3) 9.14 δ(d, J=7.1 Hz, 1H), 7.34 (s, 1H), 6.78 (dd, J=7.1, 1.7 Hz, 1H), 4.40 (q, J=7.1, 7.1, 7.1 Hz, 2H), 2.66 (s, 3H), 2.42 (s, 3H), 1.42 (t, J=7.1, 7.1 Hz, 3H). HRMS (EI), M+1 calcd. for C12H15N2O2, 219.1155; found 219.1128. Retention time=1.4 minutes (mobile phase: 60% water:acetonitrile).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.93 g
Type
reactant
Reaction Step One
Quantity
92 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

15.2 g ethyl 2-chloroacetate were added to a solution of 10 g 2-amino-4-methylpyridine in 200 ml ethanol, the mixture was stirred under reflux for 8 hours and the reaction solution was stirred overnight at room temperature. After removal of the solvent, the residue was taken up with aqueous 10% strength HCl, and the mixture was washed with methylene chloride, rendered basic with sodium bicarbonate and extracted with methylene chloride. The combined organic phases were washed with water and dried over sodium sulfate. After removal of the solvent and purification by column chromatography, the product was obtained in a yield of 35%.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
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Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
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Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
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Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 5
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

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